molecular formula C22H24N4O3 B2853027 1-(3,4-dimethylphenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034351-35-2

1-(3,4-dimethylphenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2853027
CAS No.: 2034351-35-2
M. Wt: 392.459
InChI Key: MHBSBNAYUHJXMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized through a Paal-Knorr synthesis or similar method . The pyrazole ring could be formed through a reaction such as a 1,3-dipolar cycloaddition . The pyrrolidinone ring could be formed through a cyclization reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring is susceptible to electrophilic aromatic substitution and could also undergo oxidation reactions. The pyrazole ring could potentially participate in nucleophilic substitution reactions at the nitrogen atoms. The pyrrolidinone ring could undergo hydrolysis under acidic or basic conditions to form a dicarboxylic acid and an amine .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-5-6-19(10-16(15)2)26-14-17(11-21(26)27)22(28)23-7-8-25-13-18(12-24-25)20-4-3-9-29-20/h3-6,9-10,12-13,17H,7-8,11,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBSBNAYUHJXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=C(C=N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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